Fmoc-D-Tyr(tBu)-OH

Description

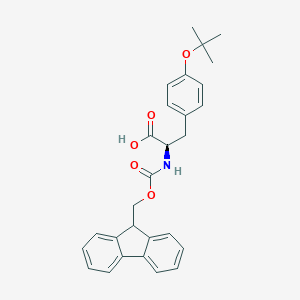

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUKCFULLJFBFN-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922687 | |

| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118488-18-9 | |

| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Critical Role of the tert-Butyl Group in Fmoc-D-Tyr(tBu)-OH for Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, high-yield target peptides. Fmoc-D-Tyr(tBu)-OH is a cornerstone building block for the incorporation of D-tyrosine residues, and the function of its tert-butyl (tBu) group is central to the success of the Fmoc/tBu orthogonal protection strategy. This technical guide elucidates the multifaceted role of the t-butyl group in this compound, providing detailed insights for professionals in peptide research and drug development.

The Orthogonal Protection Strategy: A Tale of Two Groups

This compound is a derivative of the amino acid D-tyrosine, meticulously designed for SPPS.[1] It features two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyl (tBu) group.[1][2] The Fmoc group safeguards the α-amino terminus of the amino acid, while the t-butyl group shields the phenolic hydroxyl side chain of tyrosine.[1][3]

The brilliance of this arrangement lies in its "orthogonality"—the ability to deprotect one group under conditions that leave the other intact.[1][2] The Fmoc group is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), allowing for the sequential addition of amino acids to the growing peptide chain.[1] Conversely, the t-butyl group is stable to these basic conditions but is efficiently removed by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin support.[1][4] This differential lability is the bedrock of the Fmoc/tBu strategy, enabling precise and controlled peptide assembly.[1]

Core Functions of the tert-Butyl Group

The primary function of the t-butyl group in this compound is to prevent unwanted side reactions involving the highly reactive hydroxyl group of the tyrosine side chain during peptide synthesis.[1] Left unprotected, this nucleophilic hydroxyl group could participate in several deleterious reactions, including:

-

O-acylation: The hydroxyl group could be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides and a significant reduction in the yield of the desired linear peptide.[5]

-

Modification during activation: The hydroxyl group could interfere with the activation of the amino acid's carboxyl group, leading to reduced coupling efficiencies.[1]

-

Undesired chemical modifications: The hydroxyl group could be susceptible to modification by other reagents used during the synthesis process.

By "capping" the hydroxyl group, the bulky and chemically robust t-butyl group ensures that peptide bond formation occurs exclusively at the N-terminus of the growing peptide chain, thereby enhancing coupling efficiency and the overall fidelity of the synthesis.[1][6]

Physicochemical and Quantitative Data

The selection of protected amino acids in SPPS is also guided by their physical and chemical properties. A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₂₉NO₅ | [7] |

| Molecular Weight | 459.53 g/mol | [7][8] |

| Appearance | White to off-white solid/powder | [3] |

| Purity (HPLC) | ≥98.0% | [8][9] |

| Solubility | Soluble in DMF and DMSO, sparingly soluble in water | [3] |

| Storage Temperature | 2-8°C | [8] |

Experimental Protocols: Deprotection of the t-Butyl Group

The removal of the t-butyl group is a critical step that occurs concurrently with the cleavage of the peptide from the solid support. A typical protocol for this final deprotection step is as follows:

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: The fully assembled peptide-resin is thoroughly washed and dried.

-

Cleavage Cocktail Preparation: A cleavage cocktail is prepared, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS. The choice and proportion of scavengers are crucial to quench the reactive tert-butyl cations generated during deprotection, thus preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[2][10]

-

Cleavage and Deprotection: The cleavage cocktail is added to the peptide-resin, and the mixture is gently agitated for 2-3 hours at room temperature.[11]

-

Peptide Precipitation: The resin is filtered, and the filtrate containing the deprotected peptide is collected. The peptide is then precipitated by adding the filtrate to cold diethyl ether.[11]

-

Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.[11] The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Signaling Pathways

To further clarify the role of the t-butyl group within the broader context of SPPS, the following diagrams illustrate the logical workflow and the chemical transformations involved.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Orthogonal deprotection strategy in Fmoc/tBu SPPS.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. peptide.com [peptide.com]

- 8. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound Novabiochem 118488-18-9 [sigmaaldrich.com]

- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-D-Tyr(tBu)-OH: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-tyrosine, commonly abbreviated as Fmoc-D-Tyr(tBu)-OH, is a pivotal building block in modern peptide chemistry. As a protected amino acid derivative, it is extensively utilized in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu orthogonal strategy.[1][2] This strategy leverages the base-labile nature of the Fmoc protecting group for the α-amino group and the acid-labile tert-butyl (tBu) ether for the phenolic hydroxyl group of the D-tyrosine side chain. This dual-protection scheme is instrumental in the synthesis of complex peptides, as it prevents undesirable side reactions and ensures the high purity and yield of the final product.[2] The incorporation of the D-enantiomer of tyrosine can also confer unique properties to the resulting peptide, such as increased resistance to proteolytic degradation, a critical attribute for the development of therapeutic peptides.[3]

Chemical Structure and Properties

This compound is a white to off-white solid at room temperature.[4] Its structure is characterized by the D-tyrosine core, with the α-amino group protected by the bulky Fmoc group and the side-chain hydroxyl group protected by the tBu group.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-3-[4-(tert-butoxy)phenyl]propanoic acid | [5] |

| Synonyms | Fmoc-O-tert-butyl-D-tyrosine, N-α-Fmoc-O-t-butyl-D-tyrosine | [6][7] |

| CAS Number | 118488-18-9 | [8] |

| Molecular Formula | C₂₈H₂₉NO₅ | [8] |

| Molecular Weight | 459.53 g/mol | [8] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 150.0 to 154.0 °C | [9] |

| Solubility | Soluble in 1 mmole in 2 ml dimethylformamide (Clearly soluble). Slightly soluble in water. | [9] |

| Storage Temperature | 2-8°C | [8] |

Spectroscopic Data

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the Fmoc and tyrosine groups, the aliphatic protons of the tBu group, and the chiral proton of the D-tyrosine backbone.

-

¹³C NMR: Will display signals corresponding to the carbonyl carbons, aromatic carbons, and aliphatic carbons of the molecule.

-

FT-IR: Will exhibit characteristic absorption bands for the N-H, C=O (urethane and carboxylic acid), C-O, and aromatic C-H bonds.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ is expected at m/z 460.2.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below are detailed protocols for the key steps involving this amino acid derivative.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound into a peptide chain on a solid support involves iterative cycles of deprotection and coupling.

Detailed Methodologies

1. Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient synthesis.

-

Procedure:

-

Place the desired amount of resin (e.g., Wang or Rink Amide resin) in a fritted syringe reaction vessel.

-

Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) (approximately 10 mL per gram of resin).

-

Agitate the resin for at least 30-60 minutes at room temperature to allow for complete swelling.

-

Drain the solvent.

-

2. N-terminal Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Reagents:

-

Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF.

-

-

Procedure:

-

Add the deprotection solution to the swollen resin.

-

Agitate for 5 minutes and then drain the solution.

-

Add a fresh aliquot of the deprotection solution.

-

Agitate for an additional 15-20 minutes.[10]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

3. Coupling of this compound

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin. The choice of coupling reagent is critical for high efficiency and minimal side reactions.[11]

-

Reagents and Equipment:

-

This compound (3 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, HATU) (2.9 equivalents)

-

Base (e.g., DIPEA, Collidine) (6 equivalents)

-

DMF

-

Fritted syringe reaction vessel

-

-

Protocol 1: HBTU Activation

-

In a separate vial, dissolve this compound, HBTU, and N,N-diisopropylethylamine (DIPEA) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5-7 times).

-

-

Protocol 2: HATU Activation

-

In a separate vial, dissolve this compound, HATU, and Collidine in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5-7 times).

-

4. Monitoring the Coupling Reaction (Optional)

The completion of the coupling reaction can be monitored using a qualitative colorimetric test.

-

Kaiser Test:

-

A small sample of the resin is taken and washed.

-

The Kaiser test reagents are added.

-

A positive result (blue beads) indicates the presence of free primary amines and an incomplete reaction. The coupling step should be repeated.

-

A negative result (yellow beads) indicates a complete coupling reaction.[11]

-

5. Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin support and removes the acid-labile side-chain protecting groups, including the tBu group from the D-tyrosine residue.

-

Reagents:

-

Cleavage cocktail: A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

-

Procedure:

-

Ensure the peptide-resin is dry.

-

In a fume hood, add the freshly prepared cleavage cocktail to the resin.

-

Agitate at room temperature for 2-3 hours.[10]

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether 2-3 times.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Biological Significance and Signaling Pathways

While L-amino acids are the canonical building blocks of proteins, peptides containing D-amino acids are of significant interest in drug development due to their enhanced stability against enzymatic degradation.[3] A specific application of D-tyrosine has been demonstrated in the field of cosmetics, where its inclusion in peptides can confer anti-melanogenic properties.[12][13][14]

D-tyrosine is known to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis.[12] When incorporated into a peptide, this inhibitory effect can be retained. The signaling pathway for melanogenesis is initiated by factors such as α-melanocyte-stimulating hormone (α-MSH) or UV radiation, which lead to the activation of tyrosinase and subsequent melanin production. A peptide containing D-tyrosine can interfere with this pathway by directly inhibiting tyrosinase activity.

This diagram illustrates that external stimuli like α-MSH or UV radiation activate a signaling cascade that upregulates the transcription of the tyrosinase gene. The resulting tyrosinase enzyme then catalyzes the conversion of L-tyrosine to melanin. A D-tyrosine-containing peptide can directly inhibit the enzymatic activity of tyrosinase, thereby reducing melanin production.[12][13][14]

Conclusion

This compound is an indispensable reagent for the synthesis of peptides with unique properties. Its orthogonal protecting groups allow for its seamless integration into established SPPS workflows, while the incorporation of a D-amino acid can enhance the biological stability of the final peptide product. The detailed protocols and understanding of its chemical properties provided in this guide are intended to facilitate its effective use in research and development, particularly in the creation of novel therapeutic and cosmetic peptides. The ability of D-tyrosine-containing peptides to modulate signaling pathways, such as the inhibition of melanogenesis, highlights the potential for designing peptides with specific biological activities.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound, 118488-18-9, Fmoc Amino Acids, P3 BioSystems [p3bio.com]

- 6. scbt.com [scbt.com]

- 7. chempep.com [chempep.com]

- 8. Fmoc- D -Tyr(tBu)-OH = 98.0 HPLC 118488-18-9 [sigmaaldrich.com]

- 9. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-D-Tyr(tBu)-OH: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-tyrosine (Fmoc-D-Tyr(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details its characteristics, experimental protocols for its use and analysis, and its role in the development of therapeutic peptides.

Core Properties of this compound

This compound is a synthetic derivative of the amino acid D-tyrosine.[1] It is a white to off-white powder, a form that is stable under recommended storage conditions.[1][2][3] The molecule incorporates two key protecting groups: the base-labile Fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the acid-labile tert-butyl (tBu) group on the phenolic hydroxyl side chain.[4][5] This orthogonal protection scheme is fundamental to its application in Fmoc-based solid-phase peptide synthesis, preventing unwanted side reactions during peptide chain elongation.[4][5][6]

A summary of the key quantitative data for this compound is presented in the table below. This data is essential for its proper handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| Chemical Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | [7] |

| Synonyms | Fmoc-O-tert-butyl-D-tyrosine, N-α-Fmoc-O-t-butyl-D-tyrosine | [8][9][10] |

| CAS Number | 118488-18-9 | [1][2][7][8][9][10][11][12] |

| Molecular Formula | C₂₈H₂₉NO₅ | [2][8][9][11][12] |

| Molecular Weight | 459.53 g/mol | [2][8][9][11][13] |

| Appearance | White to off-white powder/solid | [1][2][3] |

| Melting Point | ~150 °C (decomposes) | [10][14] |

| Solubility | Sparingly soluble in water.[1][10] Soluble in DMF, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] | [1][2][10] |

| Storage Temperature | 2-8°C is commonly recommended for stability.[3][8][10] | [3][8][10] |

| Purity (Typical) | ≥98.0% (HPLC) | [8][11] |

| Enantiomeric Purity | ≥99.5% | [11] |

Note: Specific values for properties like melting point and purity may vary slightly between suppliers and batches. Always refer to the supplier's certificate of analysis for lot-specific data.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent in the Fmoc/tBu strategy for SPPS.[15] The tyrosine side chain's phenolic hydroxyl group is nucleophilic and can undergo undesired O-acylation during peptide coupling steps.[5] The tert-butyl (tBu) protecting group provides a robust shield against such side reactions.[5]

The key to the Fmoc/tBu strategy is its orthogonality. The Fmoc group is selectively cleaved under mild basic conditions (e.g., piperidine (B6355638) in DMF) to expose the N-terminal amine for the next coupling cycle, while the acid-labile tBu group remains intact.[15] The tBu group is subsequently removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[15]

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a peptide incorporating this compound and its subsequent analysis.

This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide chain on a 0.1 mmol scale.

A. Resin Preparation and Swelling:

-

Place the appropriate resin (e.g., Rink Amide or Wang resin) in a fritted reaction vessel.[16]

-

Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[15]

-

Drain the DMF.[15]

B. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the swelled resin.[15]

-

Repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.[16][17]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[16]

C. Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents) and a coupling agent (e.g., HBTU, PyBOP) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIEA), and allow the solution to pre-activate for 1-5 minutes.[15]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

-

Drain the coupling solution and wash the resin extensively with DMF (3-5 times).[15][16]

The resin is now ready for the next deprotection and coupling cycle.

This protocol provides a general method for analyzing the purity of the synthesized peptide containing the D-Tyr(tBu) residue using reverse-phase HPLC (RP-HPLC).[18]

A. Sample Preparation:

-

Cleave a small amount of the peptide from the resin using a suitable TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[16]

-

Precipitate the peptide with cold diethyl ether and centrifuge to obtain a pellet.

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) to a final concentration of approximately 1 mg/mL.[18]

-

Filter the sample through a 0.22 µm syringe filter.[18]

B. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[18]

-

Mobile Phase A: 0.1% TFA in water.[18]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[18]

-

Gradient: A typical gradient would be 5-95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.[19]

-

Detection: UV at 220 nm and 280 nm.

-

Injection Volume: 10-20 µL.

C. Data Analysis:

-

The purity of the peptide is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.

Caption: Workflow for the HPLC-based purity analysis of a synthetic peptide.

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

A. Sample Preparation:

-

The sample prepared for HPLC analysis can typically be used directly for mass spectrometry.

B. Instrumentation:

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are commonly used.

C. Data Analysis:

-

The observed mass-to-charge ratio (m/z) is used to calculate the molecular weight of the peptide.

-

This experimental molecular weight is then compared to the theoretical molecular weight of the expected peptide sequence to confirm its identity.[18]

Safety and Handling

While this compound is generally considered a low-hazard compound, appropriate safety precautions should always be taken in a laboratory setting.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[1][20] In case of dust formation, use a dust mask or work in a well-ventilated area.[20]

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][3] Recommended storage is typically between 2-8°C.[3][8]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong nucleophiles, and reducing agents.[1][3]

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.[3]

Conclusion

This compound is an indispensable reagent for the synthesis of peptides containing D-tyrosine residues. Its well-defined physical and chemical properties, combined with its role in the robust and versatile Fmoc/tBu SPPS strategy, make it a vital component in academic research and the development of peptide-based therapeutics. A thorough understanding of its characteristics and the experimental protocols for its use and analysis is crucial for the successful synthesis of high-quality peptides.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 118488-18-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 118488-18-9, Fmoc Amino Acids, P3 BioSystems [p3bio.com]

- 8. Fmoc- D -Tyr(tBu)-OH = 98.0 HPLC 118488-18-9 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound Novabiochem 118488-18-9 [sigmaaldrich.com]

- 12. Tyrosine Impurity 6 (this compound) - CAS - 118488-18-9 | Axios Research [axios-research.com]

- 13. (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid | C28H29NO5 | CID 12968135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. peptide.com [peptide.com]

A Technical Guide to Fmoc-D-Tyr(tBu)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-tyrosine, commonly abbreviated as Fmoc-D-Tyr(tBu)-OH, is a pivotal protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS).[1] Its unique structural design, incorporating a base-labile Fmoc protecting group on the α-amino group and an acid-labile tert-butyl (tBu) ether protecting the phenolic hydroxyl group of the D-tyrosine side chain, facilitates orthogonal protection strategies.[1] This dual-protection scheme is crucial for the successful assembly of complex peptides, as it prevents undesirable side reactions and ensures the high purity and yield of the final peptide product.[1] This document provides a concise overview of the key molecular properties of this compound and its typical workflow in peptide synthesis.

Molecular and Chemical Properties

This compound is a white to off-white powder at room temperature.[2] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, and ethyl acetate.[2][3] The quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₈H₂₉NO₅ | [3][4][5] |

| Molecular Weight | 459.53 g/mol | [3][4][5] |

| CAS Number | 118488-18-9 | [3][4][5][6] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | ≥95% to ≥98.0% (HPLC) | [4][5] |

| Storage Temperature | 2-8°C | [4] |

Applications in Peptide Synthesis

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis.[4] Tyrosine is a significant amino acid, and its phosphorylated form plays a role in modifying the physical properties of peptides. It is also a precursor for the synthesis of thyroxine, dopa, and adrenaline.[2][3] The use of the D-enantiomer, this compound, allows for the creation of peptides with specific stereochemistry, which can be critical for their biological activity and stability.[2]

The Fmoc group provides protection for the amine group and is typically removed using a base, such as piperidine. This orthogonal deprotection strategy allows for the selective removal of the Fmoc group without affecting the acid-labile tert-butyl protecting group on the tyrosine side chain.[1]

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

Figure 1: General workflow for the incorporation of an Fmoc-protected amino acid in SPPS.

Synthesis of this compound

The synthesis of this compound is a well-established procedure in peptide chemistry.[1] A common method involves the direct Fmocylation of O-tert-butyl-D-tyrosine (H-D-Tyr(tBu)-OH).[1] This is typically achieved by reacting H-D-Tyr(tBu)-OH with an N-Fmoc donating agent, such as 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) or fluorenylmethyloxycarbonyl azide, in a suitable solvent like dioxane.[1][7] The crude product is then often purified by extraction and recrystallization.[7]

Conclusion

This compound is an essential reagent for researchers and professionals in the fields of peptide chemistry and drug development. Its well-defined molecular properties and its role in the established methodology of solid-phase peptide synthesis make it a fundamental component in the creation of novel peptides for a wide range of applications. The orthogonal protection strategy it employs is a cornerstone of modern peptide synthesis, enabling the efficient and high-purity production of complex peptide molecules.[1]

References

Orthogonal Protection Strategy Using Fmoc and tBu Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of peptides, the precise assembly of amino acids is achieved through the strategic use of protecting groups to prevent unwanted side reactions. The principle of orthogonal protection is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), employing protecting groups that can be selectively removed under distinct chemical conditions.[1] This allows for the stepwise elongation of the peptide chain with high fidelity.[1][2] The most widely adopted orthogonal strategy in contemporary peptide synthesis is the Fmoc/tBu approach .[1][3] This method utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for the permanent protection of reactive amino acid side chains.[4][5] This guide provides a comprehensive technical overview of the Fmoc/tBu orthogonal protection strategy, detailing its core principles, quantitative performance data, and detailed experimental protocols for its application in research and drug development.

The Core Principle of Orthogonality in Fmoc/tBu SPPS

The success of the Fmoc/tBu strategy lies in its orthogonality, where the Nα- and side-chain protecting groups are removed by different chemical mechanisms.[5][6] This allows for the selective deprotection of the Nα-amino group at each cycle of synthesis without affecting the side-chain protecting groups.[4]

-

Nα-Protection (Temporary): The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of a secondary amine like piperidine (B6355638) in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[5] The removal occurs via a β-elimination mechanism.

-

Side-Chain Protection (Permanent): The tBu-based protecting groups are stable to the basic conditions used for Fmoc removal but are efficiently cleaved by strong acids, most commonly trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support.[5][7]

This differential lability is the foundation of the iterative cycle of SPPS, enabling the controlled, sequential addition of amino acids to the growing peptide chain.

References

The Cornerstone of Innovation: A Technical Guide to the Significance of D-Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is immense, yet their clinical translation has been historically hampered by inherent limitations, primarily their rapid degradation by endogenous proteases. A paradigm-shifting strategy to overcome this hurdle is the incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids. This in-depth technical guide explores the profound significance of D-amino acids in modern peptide design, providing a comprehensive overview of their impact on peptide stability, receptor interaction, and immunogenicity. This document serves as a critical resource, offering detailed experimental methodologies and quantitative data to empower researchers in the rational design of next-generation peptide therapeutics.

Enhanced Proteolytic Stability: The Primary Advantage of D-Amino Acid Incorporation

The fundamental and most celebrated advantage of substituting L-amino acids with their D-enantiomers is the dramatic enhancement of peptide stability.[1][2] Natural proteases, the enzymes responsible for peptide and protein degradation, have evolved active sites that are stereospecific for L-amino acids.[1] The introduction of a D-amino acid creates a stereochemical "mismatch," preventing the peptide from fitting correctly into the enzyme's active site. This steric hindrance renders the adjacent peptide bonds resistant to cleavage, significantly prolonging the peptide's half-life in biological fluids.[1]

Quantitative Impact on Peptide Half-Life

The incorporation of D-amino acids can lead to a substantial increase in the in vitro and in vivo half-life of peptides. The following table summarizes comparative data from various studies, illustrating the significant stability enhancement achieved with D-amino acid substitution.

| Peptide/Analog Pair | D-Amino Acid Content | Assay Condition | Half-life (t½) of D-Peptide | Half-life (t½) of L-Peptide | Fold Increase in Stability | Reference |

| RD2D3 vs. L-analog | All D-amino acids | Human Plasma | ~93.7% remaining after 48h | Not stable | Not applicable | [1] |

| cRD2D3 vs. L-analog | All D-amino acids | Human Plasma | ~92.4% remaining after 48h | Not stable | Not applicable | [1] |

| (D)-GLP1 vs. (L)-GLP1 | All D-amino acids | Proteinase K | >80% remaining after 6h | Total loss in <1h | >4.8 | [3] |

| D-peptide vs. L-peptide | C-terminal D-amino acid | Proteinase K | 15% remaining after 24h | Total loss in 4h | Significant | [4] |

| Peptide 2D vs. 2L | 31% D-amino acids | Human serum at 37°C | > 24 hours | 5.0 hours | > 4.8 | [5] |

| Peptide 18D vs. 18L | 38% D-amino acids | Human serum at 37°C | > 24 hours | 15.5 hours | > 1.5 | [5] |

Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum

This protocol outlines a standard procedure for determining the half-life of a peptide in human serum using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

-

Test peptide (containing D-amino acids) and control L-peptide

-

Pooled human serum (heparinized)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trifluoroacetic acid (TFA) for protein precipitation

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Microcentrifuge tubes

-

Incubator (37°C)

-

Centrifuge

-

RP-HPLC system with a C18 column

Methodology:

-

Peptide Solution Preparation: Prepare a 1 mM stock solution of the test and control peptides in an appropriate solvent (e.g., water or PBS).

-

Incubation: Pre-warm the human serum to 37°C. In a microcentrifuge tube, add the peptide stock solution to the pre-warmed serum to a final peptide concentration of 100 µM. The final serum concentration should be at least 50%. Incubate the mixture at 37°C.

-

Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

-

Protein Precipitation: Immediately add an equal volume of 1% TFA in ACN to the aliquot to stop the enzymatic reaction and precipitate serum proteins. Vortex thoroughly.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

HPLC Analysis: Carefully collect the supernatant and inject it into the RP-HPLC system.[2]

-

Data Analysis: Integrate the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the t=0 time point. Plot the percentage of remaining peptide against time and determine the half-life (t½) by fitting the data to a first-order decay curve.[2]

Modulation of Receptor Binding Affinity

The introduction of D-amino acids can have varied and context-dependent effects on a peptide's interaction with its biological target. While a direct substitution of an L-amino acid with its D-enantiomer in a known binding motif will often disrupt or abolish binding due to stereospecific receptor requirements, strategic placement of D-amino acids can sometimes enhance binding affinity or alter selectivity.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test peptide for a G-protein coupled receptor (GPCR).

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the receptor

-

Unlabeled test peptides (L- and D-analogs)

-

Binding buffer (e.g., Tris-HCl with MgCl₂, BSA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter or gamma counter

Methodology:

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand. Then, add increasing concentrations of the unlabeled test peptide (competitor).

-

Initiate Binding: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6][7]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[7]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Ligand (purified receptor protein)

-

Analyte (D-amino acid-containing peptide and L-control)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Methodology:

-

Ligand Immobilization: Covalently immobilize the purified receptor protein (ligand) onto the sensor chip surface using standard amine coupling chemistry.[8]

-

Analyte Injection: Inject a series of concentrations of the test peptide (analyte) over the immobilized receptor surface. A reference flow cell without the immobilized ligand is used to subtract non-specific binding.

-

Association and Dissociation: Monitor the binding (association) and subsequent release (dissociation) of the peptide in real-time by measuring the change in the SPR signal (measured in Resonance Units, RU).

-

Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution (e.g., low pH glycine) to remove the bound analyte.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Reduced Immunogenicity: A Stealthy Advantage

A significant benefit of incorporating D-amino acids is the potential for reduced immunogenicity. Peptides composed of L-amino acids can be processed by antigen-presenting cells (APCs), loaded onto Major Histocompatibility Complex (MHC) class II molecules, and presented to T-helper cells, potentially triggering an adaptive immune response.[9] Because the processing enzymes in APCs are stereospecific for L-amino acids, D-peptides are largely resistant to this processing and presentation pathway, leading to a diminished or absent immune response.[9][10] This is a crucial advantage for therapeutic peptides that require chronic administration. For instance, studies have shown that replacing L-melittin with D-melittin in a polymer-peptide conjugate significantly reduced the generation of anti-PEG antibodies in mice.[9]

Impact on Signaling Pathways: Case Study of Alzheimer's Disease

D-amino acid-containing peptides have emerged as promising therapeutic candidates for neurodegenerative diseases like Alzheimer's by targeting the aggregation of the amyloid-beta (Aβ) peptide.[11][12][13] These D-peptides can act as inhibitors of Aβ aggregation, preventing the formation of toxic oligomers and fibrils.[13][14]

GPCR Signaling Modulation

Peptide-liganded G protein-coupled receptors (GPCRs) are important drug targets.[15] The binding of a peptide agonist to a GPCR initiates a conformational change, leading to the activation of intracellular signaling cascades mediated by G proteins.[16] D-amino acid-containing peptides can be designed to act as either agonists or antagonists at these receptors, thereby modulating downstream signaling.

Conclusion

The strategic incorporation of D-amino acids represents a cornerstone of modern peptide drug design. By conferring remarkable resistance to proteolytic degradation, this approach directly addresses a primary obstacle to the clinical success of peptide therapeutics. The ability to modulate receptor binding and reduce immunogenicity further expands the utility of this strategy. The detailed methodologies and quantitative data presented in this guide provide a robust framework for the rational design and evaluation of D-amino acid-containing peptides, paving the way for the development of more stable, effective, and safer peptide-based medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 9. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. rmm.mazums.ac.ir [rmm.mazums.ac.ir]

- 15. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

Fmoc-D-Tyr(tBu)-OH: A Comprehensive Technical Guide for Synthetic Peptide Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-tyrosine, or Fmoc-D-Tyr(tBu)-OH, as a pivotal precursor in the solid-phase peptide synthesis (SPPS) of synthetic peptides. The incorporation of D-amino acids, such as D-tyrosine, into peptide sequences is a key strategy in drug discovery to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. This document provides a detailed overview of the chemical properties of this compound, comprehensive experimental protocols for its application, and contextualizes its importance in the study of signaling pathways.

Core Properties of this compound

This compound is a derivative of the amino acid D-tyrosine, specifically engineered for use in Fmoc-based solid-phase peptide synthesis.[1] Its utility is centered around an orthogonal protection strategy, which is fundamental to the successful stepwise construction of a peptide chain. The molecule features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and an acid-labile tert-butyl (tBu) group safeguarding the phenolic hydroxyl group of the tyrosine side chain. This dual-protection scheme prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed at each cycle of amino acid addition using a mild base, typically piperidine (B6355638), while the tBu group remains intact until the final cleavage of the peptide from the solid support with a strong acid, such as trifluoroacetic acid (TFA).[2]

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis. The following tables summarize key quantitative data for this compound.

| Property | Value |

| CAS Number | 118488-18-9 |

| Molecular Formula | C₂₈H₂₉NO₅ |

| Molecular Weight | 459.53 g/mol [3][4] |

| Appearance | White to off-white solid |

| Side-Chain Protecting Group | tert-Butyl (tBu) |

| Nα-Protecting Group | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Purity and Assay Specifications | |

| Purity (HPLC) | ≥98.0%[3] |

| Purity (General) | ≥95%[5] |

| Storage Temperature | 2-8°C |

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a detailed methodology for the incorporation of an this compound residue into a growing peptide chain on a solid support. These steps are foundational to the Fmoc/tBu SPPS strategy.

Resin Preparation and Swelling

Proper swelling of the resin is critical for ensuring that the reactive sites are accessible, which is essential for efficient peptide synthesis.

-

Procedure:

-

Place the desired amount of resin (e.g., Wang or Rink Amide resin) in a fritted reaction vessel.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to fully immerse the resin.

-

Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.[6]

-

After swelling, drain the solvent through the frit.

-

Nα-Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the peptide chain, preparing it for the subsequent coupling reaction.

-

Reagents: 20% piperidine in DMF.

-

Procedure:

-

Add the deprotection solution to the swelled resin.

-

Agitate the mixture for 3-5 minutes and then drain the solution.[6]

-

Add a fresh aliquot of the deprotection solution.

-

Continue agitation for an additional 15-20 minutes.[6]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

-

Amino Acid Activation and Coupling

This protocol describes the activation of the carboxyl group of this compound and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide.

-

Reagents:

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, HATU, or DIC; 3-5 equivalents)

-

Base (e.g., DIPEA or HOBt; 6-10 equivalents for DIPEA)

-

DMF

-

-

Procedure:

-

In a separate vial, dissolve this compound, the coupling reagent, and the base in DMF.

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature.[2]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

-

Once the reaction is complete, drain the coupling solution and wash the resin-bound peptide thoroughly with DMF (3-5 times).

-

Final Cleavage and Side-Chain Deprotection

This final step cleaves the completed peptide from the resin and removes the acid-labile side-chain protecting groups, including the tBu group from the D-tyrosine residue.

-

Reagents: Cleavage cocktail (a common formulation is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol). Caution: TFA is highly corrosive and should be handled in a certified fume hood with appropriate personal protective equipment.

-

Procedure:

-

After the final synthesis cycle and deprotection, wash the peptide-resin with DMF, followed by DCM, and then methanol, and dry under vacuum.

-

Add the freshly prepared cleavage cocktail to the dry peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.[6]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess).[6]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove scavengers.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualization of Core Concepts

To further elucidate the role and application of this compound, the following diagrams illustrate its chemical structure, its use in the SPPS workflow, and a relevant biological context.

Caption: Chemical structure of this compound.

References

- 1. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc- D -Tyr(tBu)-OH = 98.0 HPLC 118488-18-9 [sigmaaldrich.com]

- 4. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Applications of D-Tyrosine-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences represents a significant strategy in modern drug discovery and material science. Among these, the D-enantiomer of tyrosine (D-Tyr) has garnered considerable attention for its ability to confer unique and advantageous properties to peptides. This technical guide provides an in-depth exploration of the potential applications of D-tyrosine-containing peptides, focusing on their enhanced stability, and diverse roles in therapeutics and biotechnology. We will delve into the core principles underlying their utility, present quantitative data, detail experimental protocols, and visualize key pathways and workflows to provide a comprehensive resource for professionals in the field.

The primary advantage of substituting L-tyrosine with D-tyrosine lies in the significant enhancement of peptide stability against enzymatic degradation. Proteolytic enzymes, which are inherently chiral, are stereospecific for L-amino acids. The introduction of a D-amino acid disrupts this recognition, rendering the adjacent peptide bonds resistant to cleavage and thereby extending the peptide's half-life in biological systems. This increased stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data comparing peptides containing D-tyrosine to their L-tyrosine counterparts across various applications.

Table 1: Comparative Serum Stability of D-Amino Acid-Containing Peptides

| Peptide Sequence | Modification | Matrix | Half-life (t½) | Reference |

| RDP215 (L-form) | Unmodified | Human Serum | < 1 h | [1] |

| RDP215 (D-form) | All D-amino acids | Human Serum | > 24 h | [1] |

| Peptide 1 | Tam label at Lys4 | Human Blood Plasma | 43.5 h | [2] |

| Peptide 5 | Tam label at Lys18 | Human Blood Plasma | 3.8 h | [2] |

| Peptide 2 | Tam label, Lauric acid | Human Blood Plasma | 3.2 h | [2] |

| Peptide 3 | Tam label | Human Blood Plasma | 57.4 h | [2] |

Table 2: Opioid Receptor Binding Affinity

| Peptide | Modification | Receptor | Ki (nM) | Reference |

| Endomorphin-1 | Tyr-Pro-Trp-Phe-NH2 | µ | 0.36 | [3] |

| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH2 | µ | 0.69 | [3] |

| [L-Dmt¹]Enkephalin | L-2,6-dimethyl-Tyr at pos. 1 | µ | 356-fold increase vs Enk | [4] |

| [L-Dmt¹]Enkephalin | L-2,6-dimethyl-Tyr at pos. 1 | δ | 46-fold increase vs Enk | [4] |

| [L-Dmt¹]YRFB | L-2,6-dimethyl-Tyr at pos. 1 | µ | 69-fold increase vs YRFB | [4] |

| [L-Dmt¹]YRFB | L-2,6-dimethyl-Tyr at pos. 1 | δ | 341-fold increase vs YRFB | [4] |

Table 3: Anticancer Activity of D-Amino Acid-Containing Peptides

| Peptide | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Brevinin-2DYd | A549 | Lung Cancer | 2.975 | [5] |

| Ranatuerin-2Lb | A549 | Lung Cancer | 15.32 | [5] |

| V13K (L-form) | Various | - | Not specified | [6] |

| V13K (D-form) | Various | - | Not specified | [6] |

Table 4: Melanin (B1238610) Inhibition in MNT-1 Melanoma Cells

| Peptide/Compound (Concentration) | Modification | Melanin Content Reduction | Tyrosinase Activity Reduction | Reference |

| D-Tyrosine (500 µM) | - | ~50% | - | [7] |

| Pentapeptide-18 (B1575509) (N-D) (500 µM) | N-terminal D-Tyr | ~50% | 18% | [8] |

| Pentapeptide-18 (C-D) (500 µM) | C-terminal D-Tyr | ~50% | 25% | [8] |

| GHK-D-Tyr (500 µM) | C-terminal D-Tyr | Significant reduction | - | [9] |

Applications in Drug Discovery and Therapeutics

Neuroscience: Targeting Neurodegenerative Diseases

Peptides containing D-tyrosine are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. The enhanced stability of these peptides allows for sustained activity in the central nervous system. One key area of focus is the inhibition of amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's pathology. D-peptides can be designed to interact with Aβ monomers or oligomers, preventing their assembly into toxic fibrils.

Furthermore, D-tyrosine itself may have neuroprotective effects. It has been suggested that D-tyrosine could act as a tyrosinase inhibitor, which is relevant as tyrosinase has been implicated in the neurodegenerative processes of Parkinson's disease. By inhibiting the overproduction of dopamine, D-tyrosine may exert a neuroprotective effect.

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function, is also a target. Tyrosine phosphorylation is a critical mechanism for regulating NMDA receptor function. Peptides containing D-tyrosine could potentially modulate these signaling pathways, offering a therapeutic avenue for conditions involving NMDA receptor dysregulation.

Cancer Therapy

The application of peptides in oncology is expanding, and the incorporation of D-tyrosine offers significant advantages. The increased resistance to proteolysis is particularly beneficial in the tumor microenvironment, where protease activity can be elevated. D-peptides can be designed as antagonists of growth factor receptors or as agents that disrupt protein-protein interactions essential for cancer cell survival and proliferation. Their enhanced stability leads to a longer in vivo circulation half-time, improving their therapeutic index.[1]

Opioid Analgesics

The N-terminal tyrosine residue is crucial for the activity of many opioid peptides, as it mimics the phenolic moiety of morphine. Replacing L-tyrosine with D-tyrosine or its derivatives, such as 2,6-dimethyl-L-tyrosine (Dmt), has been shown to dramatically increase the potency and receptor binding affinity of opioid peptides like enkephalins.[4] This is attributed to both increased stability and potentially a more favorable conformation for receptor interaction. These modifications can also alter receptor selectivity, providing a strategy to design more specific and effective analgesics with potentially fewer side effects.

Cosmetic and Dermatological Applications

D-tyrosine and peptides containing it have demonstrated significant anti-melanogenic properties. D-tyrosine acts as a competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis.[7] By adding D-tyrosine to the terminus of cosmetic peptides, their intrinsic anti-aging or anti-inflammatory effects can be complemented with a skin-lightening property.[7][9] Studies have shown that pentapeptide-18 containing a terminal D-tyrosine can reduce melanin content in human melanocytes and inhibit tyrosinase activity.[7][8] This dual-functionality makes D-tyrosine-containing peptides attractive ingredients for advanced cosmetic formulations.

Material Science

The self-assembly of peptides into well-defined nanostructures is a burgeoning field in material science. Tyrosine-rich peptides, including those with D-tyrosine, can self-assemble into hydrogels, nanofibers, and other biomaterials. The aromatic side chain of tyrosine contributes to the stability of these structures through π-π stacking interactions. These materials have potential applications in tissue engineering, drug delivery, and biosensing. The incorporation of D-tyrosine can enhance the resistance of these biomaterials to enzymatic degradation, making them more suitable for in vivo applications.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Tyrosine-Containing Peptide

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating a D-tyrosine residue.

-

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected L-amino acids

-

Fmoc-D-Tyr(tBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

-

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature. For D-tyrosine, the coupling time may be extended to ensure completion.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, and wash with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

-

In Vitro Neuroprotection Assay against Oxidative Stress

This protocol describes an assay to evaluate the neuroprotective effect of a D-tyrosine-containing peptide against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).[10]

-

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

D-tyrosine-containing peptide

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Peptide Pre-treatment: Treat the cells with various concentrations of the D-tyrosine-containing peptide for 2 hours. Include a vehicle control.

-

Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to a final concentration of 100 µM to all wells except the untreated control.

-

Incubation: Incubate the plate for 24 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

-

Tyrosinase Activity Inhibition Assay

This protocol measures the ability of a D-tyrosine-containing peptide to inhibit tyrosinase activity.

-

Materials:

-

Mushroom tyrosinase

-

L-DOPA

-

Phosphate (B84403) buffer (pH 6.8)

-

D-tyrosine-containing peptide

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add 20 µL of various concentrations of the D-tyrosine-containing peptide solution.

-

Add 140 µL of phosphate buffer and 20 µL of tyrosinase solution (200 units/mL).

-

Pre-incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (2.5 mM).

-

Immediately measure the absorbance at 475 nm every minute for 20 minutes.

-

Data Analysis: Calculate the rate of dopachrome (B613829) formation. Determine the percentage of inhibition for each peptide concentration and calculate the IC50 value.

-

Mandatory Visualizations

Signaling Pathways

Caption: Generic G-Protein Coupled Receptor (GPCR) signaling pathway.

Caption: NMDA receptor signaling pathway and potential modulation.

Caption: Competitive inhibition of tyrosinase by D-tyrosine.

Experimental Workflows

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Peptide-based drug discovery pipeline.

Logical Relationships

Caption: Inhibition of Amyloid-Beta aggregation by D-Tyr peptides.

Conclusion

The incorporation of D-tyrosine into peptides is a powerful and versatile strategy for enhancing their therapeutic and biotechnological potential. The primary benefit of increased enzymatic stability translates to improved pharmacokinetic profiles, a critical factor for the development of effective peptide-based drugs. The applications of D-tyrosine-containing peptides are diverse, spanning neuroscience, oncology, pain management, cosmetics, and material science. As our understanding of the structure-activity relationships of these modified peptides grows, so too will the opportunities for designing novel and highly effective molecules. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and developers to explore and harness the potential of D-tyrosine in their own work. The continued investigation into D-tyrosine-containing peptides promises to yield a new generation of advanced therapeutics and functional biomaterials.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endomorphins and related opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological properties of opioid peptides replacing Tyr at position 1 by 2,6-dimethyl-Tyr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Stereochemistry of Fmoc-D-Tyr(tBu)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[4-(tert-butoxy)phenyl]propanoic acid, commonly known as Fmoc-D-Tyr(tBu)-OH, is a pivotal building block in modern solid-phase peptide synthesis (SPPS).[1][2][3] Its unique stereochemical configuration and orthogonal protecting groups—the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the acid-labile tert-butyl (tBu) ether on the phenolic hydroxyl side chain—are fundamental to the synthesis of complex peptides with precisely controlled chirality.[4][5][6] The incorporation of D-amino acids, such as D-tyrosine, into peptide sequences can significantly enhance their proteolytic stability, modify their conformation, and alter their biological activity, making them valuable tools in drug discovery and development. This guide provides an in-depth analysis of the stereochemical properties of this compound, including its synthesis, analytical characterization, and the implications of its stereochemistry on peptide therapeutics.

Physicochemical and Stereochemical Properties

The stereochemical integrity of this compound is paramount for its application in SPPS. The presence of its L-enantiomer as an impurity can lead to the formation of diastereomeric peptides, which are often difficult to purify and can have drastically different biological properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₂₉NO₅ | [1] |

| Molecular Weight | 459.53 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| CAS Number | 118488-18-9 | [1][2][7] |

| Stereochemistry | D-enantiomer, (R)-configuration | [2][8] |

| Specific Optical Rotation | +29 ± 2° (c = 1% in DMF) | Inferred from[9] |

| Melting Point | ~150 °C (decomposes) | [9] |

Note: The specific optical rotation for this compound is the equal and opposite value of its L-enantiomer, Fmoc-L-Tyr(tBu)-OH, which is reported as [α]20/D −29±2°, c = 1% in DMF.[9]

Stereochemical Purity and Quality Control

Commercial suppliers of this compound provide material with high enantiomeric purity, which is a critical quality attribute for successful peptide synthesis.

| Supplier Type | Typical HPLC Purity | Typical Enantiomeric Purity (L-enantiomer content) | Reference(s) |

| High-Purity Reagent Grade | ≥99.0% | ≥99.8% (≤0.2% L-enantiomer) | [10] |

| Standard Peptide Synthesis Grade | ≥98.0% | ≥99.5% (≤0.5% L-enantiomer) | [1][11][12] |

| Research Grade | ≥95% | Not always specified | [7] |

Experimental Protocols

Synthesis of Enantiomerically Pure this compound

The synthesis of this compound requires careful control of reaction conditions to prevent racemization. The most common method is the direct Fmocylation of O-tert-butyl-D-tyrosine.

Materials:

-

O-tert-butyl-D-tyrosine (H-D-Tyr(tBu)-OH)

-

9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve O-tert-butyl-D-tyrosine (1.0 equivalent) in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Fmocylation: Cool the solution to 0°C in an ice bath. Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at 0°C for 2 hours and then at room temperature overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove unreacted Fmoc-OSu and byproducts.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of this compound will form.

-

Isolation and Drying: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Chiral HPLC Analysis for Enantiomeric Purity

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., polysaccharide-based).

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of hexane/isopropanol/trifluoroacetic acid (TFA) or a gradient of acetonitrile (B52724) and water with a TFA modifier, depending on the column.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable solvent.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

Monitor the chromatogram for the elution of the D- and L-enantiomers. The L-enantiomer, if present, will appear as a separate peak.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100.

Control of Stereochemistry During Synthesis and Application

Maintaining the stereochemical integrity of this compound is critical both during its own synthesis and its subsequent use in SPPS. The primary mechanism of racemization for N-protected amino acids is through the formation of a planar 5(4H)-oxazolone intermediate, which can be reprotonated from either face.[13]

Strategies to Minimize Racemization:

-

Low Temperatures: Performing the activation and coupling steps at reduced temperatures (e.g., 0°C) can significantly slow the rate of oxazolone (B7731731) formation and subsequent racemization.[13]

-

Choice of Coupling Reagents: Uronium/aminium-based reagents (e.g., HBTU, HATU) with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) are preferred as they suppress racemization by forming active esters that are less prone to cyclization.[13]

-

Base Selection: The use of sterically hindered bases, such as diisopropylethylamine (DIEA) or 2,4,6-collidine, can minimize the abstraction of the α-proton, which is a key step in racemization.[13]

-

Minimized Pre-activation Times: The duration for which the amino acid remains in its activated state before coupling should be minimized to reduce the opportunity for racemization.[13]

Diagrams and Workflows

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for chiral purity determination.

Biological Significance and Signaling Pathways

The incorporation of D-tyrosine into peptides can impart unique biological activities. For instance, peptides containing terminal D-tyrosine have been shown to exhibit anti-melanogenic properties by inhibiting tyrosinase, the key enzyme in melanin (B1238610) synthesis. This inhibitory effect is mediated through the downregulation of key signaling pathways, including the CREB/MITF and MAPK pathways.